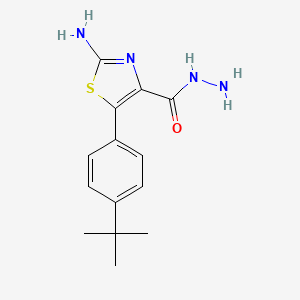

2-Amino-5-(4-(tert-butil)fenil)tiazol-4-carbohidrazida

Descripción general

Descripción

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide (2-ATC) is an organic compound with a wide range of applications in scientific research. It is a versatile and powerful compound that has been used in a variety of laboratory experiments and research studies. 2-ATC has been used to synthesize other compounds, as well as to study the biochemical and physiological effects of certain compounds.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos anticancerígenos

El andamiaje de 2-aminotiazol es un componente significativo en el desarrollo de fármacos anticancerígenos. Se ha incorporado a fármacos anticancerígenos de uso clínico como dasatinib y alpelisib. La investigación indica que los derivados del 2-aminotiazol muestran una potente y selectiva actividad inhibitoria contra diversas líneas celulares de cáncer humano, incluidos los cánceres de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, riñón y próstata . La modificación estructural de este compuesto podría conducir a la innovación de nuevos anticancerígenos potentes.

Actividad antimicrobiana

Se ha documentado que los derivados del tiazol poseen propiedades antimicrobianas. Esto los hace valiosos en la búsqueda de nuevos agentes antimicrobianos que podrían abordar potencialmente la creciente preocupación por la resistencia a los antibióticos .

Aplicaciones antivirales

Los derivados del 2-aminotiazol han mostrado actividades antivirales. Esto sugiere que podrían usarse en el desarrollo de nuevos fármacos antivirales, lo cual es particularmente relevante frente a las enfermedades virales emergentes .

Propiedades antiinflamatorias y analgésicas

Estos compuestos se han asociado con actividades antiinflamatorias y analgésicas. Podrían utilizarse en el desarrollo de nuevos medicamentos para tratar la inflamación y el dolor sin los efectos secundarios asociados a los tratamientos actuales .

Efectos antidiabéticos

La investigación ha indicado que los derivados del 2-aminotiazol pueden tener aplicaciones en el desarrollo de fármacos antidiabéticos. Esto es crucial dado el aumento global de la prevalencia de la diabetes y la necesidad de tratamientos más efectivos .

Potencial neuroprotector

El anillo de tiazol se encuentra naturalmente en la vitamina B1 (tiamina), que es esencial para el funcionamiento normal del sistema nervioso. Por lo tanto, los derivados del tiazol tienen potencial en el desarrollo de fármacos neuroprotectores, que podrían desempeñar un papel en el tratamiento de enfermedades neurodegenerativas .

Direcciones Futuras

The 2-aminothiazole scaffold, including “2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on developing new 2-aminothiazole derivatives with improved efficacy and reduced side effects .

Mecanismo De Acción

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Thiazole derivatives are known to have broad pharmacological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with various biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.

Molecular Mechanism

At the molecular level, 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. The compound can also induce conformational changes in proteins, leading to their inactivation . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage.

Metabolic Pathways

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound can also influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, facilitating its distribution within the cell . This binding can also influence the localization and accumulation of the compound in specific cellular compartments.

Subcellular Localization

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization. For instance, when localized in the nucleus, the compound can interact with transcription factors and influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, thereby modulating its activity.

Propiedades

IUPAC Name |

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXCPJYLOJYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377040 | |

| Record name | ZINC03883637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886361-56-4 | |

| Record name | 2-Amino-5-[4-(1,1-dimethylethyl)phenyl]-4-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZINC03883637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.